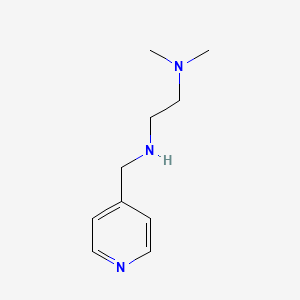
2-Pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic properties. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Coordination Complexes
This compound has been studied for its ability to form coordination complexes with metals. In particular, its interaction with hydroxyoxo(5,10,15,20-tetraphenylporphyrinato)molybdenum(V) has been observed via spectrophotometry . The study revealed a two-stage reaction process involving an equilibrium between reactants and their molecular complex, followed by a slow displacement of the hydroxy group .
Biology: Molecular Interactions
In biological research, the compound’s role in molecular interactions is of interest. The same study that examined its chemistry also provides insights into how the compound might interact with biological molecules, given its ability to form complexes with fullerene .
Medicine: Drug Design
While direct applications in medicine are not explicitly detailed in the available literature, the compound’s complex-forming properties could be leveraged in drug design, particularly in the creation of novel drug delivery systems that target specific sites within the body .
Materials Science: Nanotechnology
The compound’s potential in materials science, especially nanotechnology, is linked to its interaction with fullerenes. Fullerenes are a form of carbon nanomaterial, and the compound’s ability to interact with them could lead to new materials with unique electrical, thermal, or mechanical properties .
Environmental Science: Sensing and Detection
Although specific environmental applications were not found, compounds like 2-Pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole could be used in the development of sensors for detecting environmental pollutants. Their complex-forming abilities might allow for the selective sensing of heavy metals or organic contaminants .
Physics: Spectroscopy Studies
The compound’s spectroscopic properties, as demonstrated in the interaction with molybdenum(V) complexes, suggest potential applications in physics. These could include studies of molecular dynamics, energy transfer, and reaction kinetics .
Electronics: Semiconductor Research
In electronics, the compound’s interaction with fullerenes suggests potential applications in semiconductor research. Fullerenes have been used in organic photovoltaics and electronic devices, and the compound’s ability to form complexes with them could influence the development of new electronic materials .
Eigenschaften
IUPAC Name |
2-pyridin-4-yl-5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c1-2-6-15-11(3-1)9-19-13-17-16-12(18-13)10-4-7-14-8-5-10/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRGPYJBSBJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isobutyramide](/img/structure/B2363710.png)

![6-(propan-2-yl)-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2363712.png)
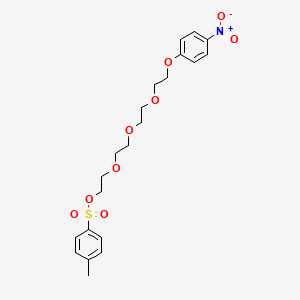


![4-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2363717.png)
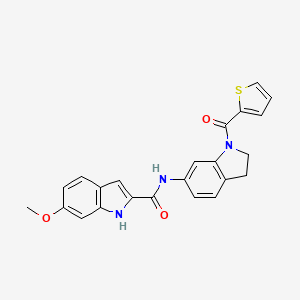

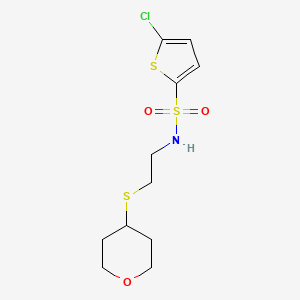
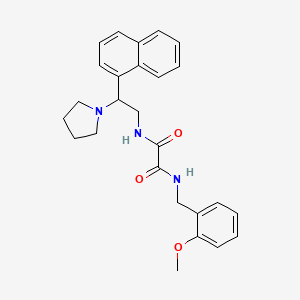
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2363727.png)
![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)
